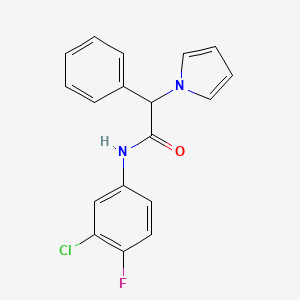
3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C27H36N2O2S2 and its molecular weight is 484.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
- Synthetic Approaches : Research has shown methods for synthesizing pyrazole derivatives, including the use of methyl and p-tolyl phenylethynyl sulfones reacting with diphenyldiazomethane to yield sulfonyl-substituted 3H-pyrazoles. These compounds undergo various transformations under different conditions, leading to 4H-pyrazoles or N-phenyl-1H-pyrazoles, showcasing the versatility of pyrazole scaffolds in synthetic chemistry (Vasin et al., 2015).
- Modular Synthesis : A method for preparing 3,5-diarylpyrazoles in good yields involves reacting hydrazones of aryl aldehydes with substituted acetophenones, demonstrating the potential for creating a wide variety of pyrazole derivatives for various applications (Mohamady et al., 2018).
Chemical Properties and Applications
- Chemical Transformations and Structural Analysis : Pyrazole-containing thioethers have been studied for their oxidation reactions, leading to sulfoxides or sulfones, indicating the chemical reactivity and potential for further functionalization of these compounds (Potapov et al., 2011).
- Molecular Structure Analysis : The molecular and crystal structure of a tolylthiopyrazol derivative has been characterized, providing insights into the molecular arrangements and potential for material science applications (Kamani et al., 2019).
Potential Applications
- Antimicrobial and Bioactive Compounds : Novel pyrazole derivatives have been synthesized and evaluated for antimicrobial activities. Some compounds showed activity exceeding that of reference drugs, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Alsaedi et al., 2019).
- Material Science and Supramolecular Chemistry : Studies on metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands contribute to the development of supramolecular networks, indicating applications in material science and catalysis (León et al., 2013).
Propiedades
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2S2/c1-16(2)22-14-24(17(3)4)27(25(15-22)18(5)6)33(30,31)29-21(9)26(20(8)28-29)32-23-12-10-19(7)11-13-23/h10-18H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDAINSSGOTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide](/img/structure/B2596545.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596548.png)

![Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2596552.png)

![N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2596555.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2596559.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

